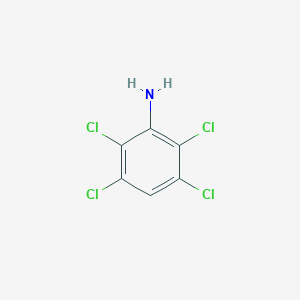

2,3,5,6-Tetrachloroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29028. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDHEFNWWHSXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022208 | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3481-20-7 | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3481-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3481-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A7XFF90T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetrachloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2,3,5,6-tetrachloroaniline, a valuable intermediate in the development of various chemical entities. The synthesis is a two-step process commencing with the reduction of pentachloronitrobenzene (PCNB) to pentachloroaniline (PCA), followed by the selective dechlorination of PCA to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate a thorough understanding of the process.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves two key transformations:

-

Reduction of Pentachloronitrobenzene (PCNB): The nitro group of PCNB is reduced to an amine group to form pentachloroaniline (PCA). A common and effective method for this transformation is the use of tin metal in the presence of hydrochloric acid.

-

Selective Dechlorination of Pentachloroaniline (PCA): One chlorine atom is selectively removed from the pentachloroaniline intermediate to yield this compound. This can be achieved through methods such as mechanochemical reaction with a reactive metal powder.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Pentachloronitrobenzene | 1,2,3,4,5-pentachloro-6-nitrobenzene | 82-68-8 | C₆Cl₅NO₂ | 295.34 | 142-146 | 328 (decomposes) | Colorless to pale yellow crystals |

| Pentachloroaniline | 2,3,4,5,6-pentachloroaniline | 527-20-8 | C₆H₂Cl₅N | 265.35 | 206[1] | 321[1] | Yellow crystalline solid[2] |

| This compound | This compound | 3481-20-7 | C₆H₃Cl₄N | 230.91 | 106[3] | 299.1 (Predicted)[3] | White to light yellow/orange powder/crystal[3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Chemical shifts will be dependent on the solvent used. A single peak corresponding to the aromatic proton is expected. |

| ¹³C NMR | Signals corresponding to the four different carbon environments in the aromatic ring are expected. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, as well as C-Cl and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic isotopic pattern for four chlorine atoms would be observed. |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Pentachloroaniline (PCA) from Pentachloronitrobenzene (PCNB)

This protocol is based on the established method of reducing aromatic nitro compounds using tin and hydrochloric acid.[2]

Materials:

-

Pentachloronitrobenzene (PCNB)

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of pentachloronitrobenzene in ethanol is prepared.

-

Granulated tin is added to the suspension.

-

Concentrated hydrochloric acid is added portion-wise to the stirred mixture. The addition should be controlled to manage the exothermic reaction.

-

After the addition of HCl is complete, the reaction mixture is heated to reflux and maintained at this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The reaction mixture is carefully made alkaline by the addition of a sodium hydroxide solution to precipitate the tin salts and neutralize the excess acid.

-

The resulting mixture is filtered to remove the tin salts.

-

The filtrate, containing the pentachloroaniline, is extracted with a suitable organic solvent.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude pentachloroaniline.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford a yellow crystalline solid.[2]

Step 2: Synthesis of this compound from Pentachloroaniline (PCA)

This protocol is based on the principle of mechanochemical dechlorination using a reactive metal.

Materials:

-

Pentachloroaniline (PCA)

-

Reactive Iron Powder

-

Milling vial and balls (e.g., stainless steel)

-

High-energy ball mill

-

Suitable solvent for extraction and analysis (e.g., acetone)

Procedure:

-

Pentachloroaniline and reactive iron powder are placed in a high-energy ball milling vial with milling balls.

-

The vial is sealed and placed in a planetary ball mill.

-

The mixture is co-ground at room temperature for a specified duration. The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

-

During the milling process, pentachloroaniline is first formed, followed by its subsequent dechlorination to this compound.

-

After the desired reaction time, the solid mixture is removed from the vial.

-

The product is extracted from the solid mixture using a suitable organic solvent.

-

The solvent is filtered to remove the iron and any other solid residues.

-

The solvent is evaporated to yield the crude product containing this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualizations

This technical guide provides a foundational understanding of the synthesis of this compound. The outlined protocols and data are intended to serve as a starting point for laboratory preparation. Researchers should always adhere to appropriate safety precautions and may need to optimize the described conditions to suit their specific experimental setup and desired scale.

References

Spectroscopic Analysis of 2,3,5,6-Tetrachloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,5,6-tetrachloroaniline, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, along with the experimental protocols used for data acquisition.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and isotopic distribution. The presence of four chlorine atoms results in a characteristic isotopic pattern for the molecular ion and its fragments.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 229 | 78.3 | [M]+ |

| 231 | 100.0 | [M+2]+ |

| 233 | 48.6 | [M+4]+ |

| 194 | 21.6 | [M-Cl]+ |

| 160 | 18.9 | [M-Cl-HCl]+ |

| 125 | 14.9 | [C5H2Cl]+ |

| 97 | 10.8 | [C4H2Cl]+ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups. The presence of the amine group and the substituted benzene ring are clearly indicated.

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3483 | 64.9 | N-H asymmetric stretch |

| 3390 | 66.8 | N-H symmetric stretch |

| 1618 | 66.3 | N-H scissoring |

| 1541 | 47.9 | Aromatic C=C stretch |

| 1421 | 33.1 | Aromatic C=C stretch |

| 1313 | 50.8 | C-N stretch |

| 854 | 45.4 | C-H out-of-plane bend |

| 692 | 55.4 | C-Cl stretch |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum shows a single peak for the aromatic proton and a broad signal for the amine protons.

Table 3: ¹H NMR Spectral Data for this compound (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.33 | Singlet | 1H | Ar-H |

| 4.47 | Broad Singlet | 2H | -NH₂ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum displays three distinct signals corresponding to the different carbon environments in the aromatic ring.

Table 4: ¹³C NMR Spectral Data for this compound (22.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 141.6 | C-NH₂ |

| 128.4 | C-H |

| 120.9 | C-Cl |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocols and Workflows

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry Protocol

Instrumentation: A quadrupole-based mass spectrometer with an electron ionization (EI) source was utilized.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent, such as methanol or dichloromethane, was prepared.

Data Acquisition:

-

The sample was introduced into the instrument via a direct insertion probe or a gas chromatograph.

-

The ionization energy was set to a standard 70 eV.

-

The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-300 amu.

-

The ion source temperature was maintained at 200°C and the transfer line at 250°C.

Infrared Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

NMR Spectroscopy Protocol

Instrumentation: A 90 MHz Nuclear Magnetic Resonance (NMR) spectrometer for ¹H NMR and a 22.5 MHz spectrometer for ¹³C NMR.

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: The spectrum was acquired using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate integration.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Solubility Landscape of 2,3,5,6-Tetrachloroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-tetrachloroaniline, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of published quantitative solubility data, this document focuses on providing a robust framework for determining its solubility in a range of common organic solvents. The guide details a standardized experimental protocol, outlines the principles of solubility for structurally similar compounds, and presents a template for the systematic tabulation of solubility data. Furthermore, a logical workflow for the experimental determination of solubility is provided to guide researchers in their laboratory investigations. This document is intended to be an essential resource for scientists and professionals working with this compound, enabling informed solvent selection for synthesis, purification, formulation, and analytical applications.

Introduction

This compound is a chlorinated aromatic amine with the chemical formula C₆H₃Cl₄N. Its chemical structure, characterized by a phenyl ring substituted with four chlorine atoms and an amino group, renders it a molecule with distinct physicochemical properties. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including its use as a synthetic intermediate, in the development of analytical methods, and for toxicological and environmental fate studies.

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. The non-polar, bulky tetrachlorinated phenyl ring suggests solubility in non-polar organic solvents, while the polar amino group may impart some affinity for more polar solvents. However, precise quantitative solubility data is essential for reproducible and optimized experimental design. This guide addresses the current gap in readily available data by providing the necessary tools and methodologies to determine the solubility of this compound.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound in various organic solvents can be made. The presence of the large, hydrophobic tetrachlorobenzene moiety is expected to be the dominant factor governing its solubility. The amino group, while polar, is sterically hindered by the adjacent chlorine atoms, which may reduce its ability to form strong hydrogen bonds with protic solvents.

Therefore, it is anticipated that this compound will exhibit higher solubility in non-polar and weakly polar aprotic solvents. Commercially available standard solutions include a 10 µg/mL solution in cyclohexane, indicating at least minimal solubility in this non-polar solvent.[1] Another commercially available product is a solution in toluene.

Quantitative Solubility Data

As of the compilation of this guide, a comprehensive, publicly available dataset on the quantitative solubility of this compound across a wide range of organic solvents is not available. To facilitate research and provide a standardized format for reporting, the following table is presented as a template for organizing experimentally determined solubility data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Hexane | Non-polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Toluene | Non-polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Diethyl Ether | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid compound is the Shake-Flask Method. This method ensures that the solvent is saturated with the solute, providing a reliable measure of its maximum solubility under specific conditions.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent compatible, e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a suitable detector.

-

Vortex mixer

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vial for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in g/L and mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound using the Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this technical guide provides the necessary framework for researchers to systematically and accurately determine these crucial physicochemical parameters. By following the detailed experimental protocol for the Shake-Flask Method and utilizing the provided data presentation template, the scientific community can build a comprehensive understanding of the solubility profile of this compound. This will, in turn, facilitate its effective use in synthesis, drug development, and other research applications, ensuring both the efficiency and reproducibility of future scientific endeavors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3,5,6-Tetrachloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,5,6-tetrachloroaniline. It is intended to be a vital resource for researchers, scientists, and professionals in drug development and related fields who require detailed and reliable data on this compound. This document presents quantitative data in clearly structured tables, outlines detailed experimental protocols for key property determination based on internationally recognized guidelines, and includes visualizations of a potential metabolic pathway and a representative synthesis workflow to facilitate a deeper understanding of the compound's behavior and synthesis.

Introduction

This compound is a chlorinated aromatic amine. Its chemical structure, characterized by a benzene ring substituted with four chlorine atoms and an amino group, imparts specific physical and chemical properties that are of interest in various scientific and industrial domains, including as a potential intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its properties is crucial for its safe handling, application, and for predicting its environmental fate and metabolic pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties have been compiled from various chemical databases and literature sources.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₄N | [1][2] |

| Molecular Weight | 230.91 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Melting Point | 106 °C | [1][3] |

| Boiling Point | 299.1 ± 35.0 °C at 760 mmHg | [1][3] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

| Water Solubility | Data not readily available; expected to be low. | |

| LogP (Octanol-Water Partition Coefficient) | 4.27 | [1] |

| pKa | -1.40 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

| Spectrum Type | Key Data/Technique | Source |

| Infrared (IR) Spectroscopy | KBr Wafer Technique | [4] |

| ¹H Nuclear Magnetic Resonance (NMR) | Spectrum available from commercial suppliers. | [4] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectrum available from commercial suppliers. | [4] |

| Mass Spectrometry (MS) | GC-MS data available. | [4] |

| UV-Vis Spectroscopy | λmax: 306nm | [3] |

Experimental Protocols

The following sections detail standardized experimental protocols for determining key physical and chemical properties of this compound, based on OECD Guidelines for the Testing of Chemicals.

Determination of Melting Point (OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Apparatus:

-

Capillary tube melting point apparatus

-

Thermometer calibrated to a known standard

-

Sample pulverizing equipment (if necessary)

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range.

Determination of Boiling Point (OECD Guideline 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Ebulliometer or dynamic vapor pressure apparatus

-

Calibrated thermometer or thermocouple

-

Pressure measurement device

Procedure (Dynamic Method):

-

A sample of this compound is placed in the boiling vessel of the ebulliometer.

-

The pressure in the system is set to a desired value.

-

The sample is heated until it boils.

-

The temperature of the boiling liquid and the corresponding pressure are recorded.

-

This process is repeated at several different pressures to establish the vapor pressure-temperature curve, from which the normal boiling point at standard pressure (101.325 kPa) can be extrapolated.

Determination of Water Solubility (OECD Guideline 105)

Principle: This method determines the saturation concentration of a substance in water at a given temperature.

Apparatus:

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

-

Filtration apparatus

Procedure (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can determine this time).

-

After equilibration, the mixture is centrifuged to separate the undissolved solid.

-

A sample of the clear aqueous phase is carefully removed, filtered if necessary, and the concentration of dissolved this compound is determined using a suitable analytical method.

-

The experiment is performed in triplicate.

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107)

Principle: The partition coefficient (Pow) is the ratio of the equilibrium concentrations of a substance in n-octanol and water, representing its lipophilicity.

Apparatus:

-

Centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

Procedure (Shake Flask Method):

-

A known volume of n-octanol and water, previously saturated with each other, are added to a centrifuge tube.

-

A small, accurately weighed amount of this compound is added.

-

The tube is sealed and shaken at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to separate the two phases.

-

The concentration of the analyte in both the n-octanol and water phases is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis and Metabolism

Representative Synthesis Workflow

A common route for the synthesis of chloroanilines involves the reduction of the corresponding chloronitrobenzene. The following workflow illustrates a general approach for the synthesis of this compound.

Caption: A general workflow for the synthesis of this compound.

Proposed Metabolic Pathway

The metabolism of chloroanilines in biological systems often involves phase I and phase II detoxification reactions. A plausible metabolic pathway for this compound, based on the known metabolism of similar compounds, is the formation of a mercapturic acid derivative via glutathione conjugation.

Caption: Proposed metabolic pathway of this compound via mercapturic acid formation.

Safety Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4][5][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed compilation of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of a potential synthesis workflow and a proposed metabolic pathway offers a broader context for understanding this compound. The information presented herein is intended to support the research and development activities of scientists and professionals in relevant fields, promoting both scientific advancement and safety in the laboratory.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 3. Glutathione-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Xenobiotics and glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: 2,3,5,6-Tetrachloroaniline (CAS 3481-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-tetrachloroaniline (CAS 3481-20-7), a chlorinated aromatic amine. The document details its chemical and physical properties, synthesis methodologies, metabolic pathways, and toxicological profile. Special emphasis is placed on summarizing quantitative toxicity data, outlining experimental protocols, and visualizing key biological and experimental processes. This guide is intended to be a valuable resource for professionals in research, drug development, and environmental science who are working with or studying this compound.

Chemical and Physical Properties

This compound is a synthetic organic compound. It typically appears as a solid, ranging in color from yellowish to brown. Its solubility in water is low, but it exhibits higher solubility in organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3481-20-7 | [2] |

| Molecular Formula | C₆H₃Cl₄N | [1][3] |

| Molecular Weight | 230.91 g/mol | [3] |

| Melting Point | 106-108 °C | [4][5] |

| Boiling Point | 299.1 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Flash Point | 134.7 ± 25.9 °C | [3] |

| LogP | 4.27 | [3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25 °C | [3] |

| Appearance | Solid, yellowish to brown | [1] |

| Solubility | Low in water, higher in organic solvents | [1] |

Synthesis

The synthesis of chlorinated anilines can be achieved through various methods, including the chlorination of aniline or its derivatives. For instance, 2,4,6-trichloroaniline can be prepared by the reaction of aniline with a chlorinating agent in the presence of an inert organic solvent at elevated temperatures.

A patented method for the preparation of 2,3,5,6-tetrachlorobenzoquinone, a related compound, involves the chlorination of p-aminophenol followed by diazotization and hydrolysis.[3]

Experimental Protocol: General Synthesis of Trichloroaniline (Illustrative)

This protocol describes a general method for the synthesis of trichloroaniline, which can be adapted for the synthesis of tetrachloroaniline derivatives.

Materials:

-

Aniline

-

Chlorobenzene (solvent)

-

Hydrogen chloride gas

-

Chlorine gas

Procedure:

-

Dissolve aniline in chlorobenzene in a reaction vessel.

-

Introduce hydrogen chloride gas into the solution at room temperature.

-

Heat the mixture to 90°C.

-

Introduce chlorine gas into the reaction mixture over a period of 8 hours while maintaining the temperature.

-

After the addition of chlorine is complete, stir the mixture at 130°C for 1 hour.

-

Distill off the chlorobenzene under vacuum to obtain the crude trichloroaniline product.

-

The crude product can be further purified by sublimation.

Caption: General workflow for the synthesis of trichloroaniline.

Metabolism

The metabolism of chloroanilines generally proceeds through phase I and phase II biotransformation reactions. Phase I reactions often involve oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes. These reactions introduce or expose functional groups that can then be conjugated in phase II reactions. Phase II reactions, such as glucuronidation, sulfation, and acetylation, increase the water solubility of the metabolites, facilitating their excretion.

Studies on the related compound 2,3,5,6-tetrachloronitrobenzene in rats have shown that the principal metabolic pathway involves conjugation with glutathione (GSH) with subsequent displacement of the nitro group. The resulting GSH-conjugate and its related metabolites are excreted in the bile and urine as the mercapturic acid conjugate. The cysteine conjugate can undergo further metabolism to a thiol, which is then methylated to a thioanisole and subsequently S-oxidized.[6][7] It is plausible that this compound undergoes similar metabolic transformations.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102675077A - Two preparation methods of 2, 3, 5 6-chloranil - Google Patents [patents.google.com]

- 4. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. epa.gov [epa.gov]

- 7. Metabolism of 2,3,5,6-tetrachloronitrobenzene (tecnazene) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of 2,3,5,6-Tetrachloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5,6-Tetrachloroaniline is a halogenated aromatic amine that holds potential as a versatile building block in various research and development sectors, particularly in the synthesis of novel bioactive compounds. Its polychlorinated structure imparts specific physicochemical properties that can be exploited in the design of agrochemicals, pharmaceuticals, and specialized dyes. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role as a precursor for the synthesis of Schiff bases, azo dyes, and metal complexes with potential antimicrobial and fungicidal activities. Detailed experimental protocols, quantitative data from analogous compounds, and conceptual signaling pathways are presented to facilitate further research and application.

Introduction

Aniline and its derivatives are fundamental scaffolds in the development of a wide array of biologically active molecules. The introduction of halogen substituents, such as chlorine, can significantly influence the lipophilicity, metabolic stability, and biological activity of these compounds. This compound, with its four chlorine atoms symmetrically positioned on the benzene ring, presents a unique starting material for chemical synthesis. The electron-withdrawing nature of the chlorine atoms and the steric hindrance around the amino group dictate its reactivity and the properties of its derivatives.

This guide explores three primary areas of research application for this compound:

-

Synthesis of Schiff Bases: The condensation reaction of the primary amino group with various aldehydes to form Schiff bases (imines) is a common and effective method for generating compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties.

-

Formation of Azo Dyes: The diazotization of the amino group followed by coupling with electron-rich aromatic compounds is a classic method for the synthesis of azo dyes. These dyes have applications not only in the textile industry but also as potential biological stains and photosensitizers.

-

Preparation of Metal Complexes: The nitrogen atom of the aniline or its Schiff base derivatives can act as a ligand to coordinate with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

Synthesis of Bioactive Derivatives

Schiff Base Synthesis

The reaction of this compound with various aromatic aldehydes can yield a series of novel Schiff bases. The general synthetic route involves the condensation of the primary amine with a carbonyl compound, typically under reflux in an alcoholic solvent.

Experimental Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases from this compound.

Detailed Experimental Protocol (Hypothetical Example based on Analogs):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.

-

Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of a substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin).

-

Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.

-

Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Azo Dye Synthesis

Azo dyes can be prepared from this compound via a two-step diazotization-coupling reaction. The primary aromatic amine is first converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

Experimental Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of azo dyes from this compound.

Detailed Experimental Protocol (Hypothetical Example based on Analogs):

-

Diazotization: Dissolve this compound (1 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice bath. To this cooled solution, add a pre-cooled aqueous solution of sodium nitrite (1 mmol in 2 mL of water) dropwise with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate beaker, dissolve the coupling agent (e.g., phenol, 1 mmol) in an aqueous solution of sodium hydroxide (10%, 5 mL) and cool it to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye will form immediately.

-

Isolation and Purification: After the addition is complete, continue stirring for another 30 minutes. The precipitated dye is then filtered, washed with cold water until the washings are neutral, and dried. The crude dye can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.[1]

-

Characterization: The structure of the azo dye is confirmed by UV-Vis, FT-IR, and NMR spectroscopy.[1][2][3]

Metal Complex Synthesis

The Schiff bases derived from this compound can be used as ligands to form coordination complexes with various transition metals. These complexes often exhibit enhanced biological activities.

Experimental Workflow for Metal Complex Synthesis

Caption: General workflow for the synthesis of metal complexes from Schiff base ligands.

Detailed Experimental Protocol (Hypothetical Example based on Analogs):

-

Ligand Solution: Dissolve the synthesized Schiff base (2 mmol) in hot methanol (20 mL).

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, ZnCl₂, CoCl₂) (1 mmol) in methanol (10 mL).

-

Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reflux: Reflux the resulting mixture for 2-3 hours.

-

Isolation: Cool the reaction mixture to room temperature. The precipitated metal complex is collected by filtration, washed with methanol, and then with diethyl ether.

-

Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

-

Characterization: The formation of the complex is confirmed by elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance.[4][5][6]

Potential Biological Activities and Applications

While specific biological activity data for derivatives of this compound is scarce in the readily available literature, based on analogous compounds, several potential applications can be inferred.

Antimicrobial and Antifungal Activity

Schiff bases and their metal complexes are well-known for their antimicrobial and antifungal properties.[7][8] The imine group is crucial for their biological activity, and the presence of the tetrachlorophenyl moiety is expected to enhance lipophilicity, potentially facilitating penetration through microbial cell membranes.

Hypothetical Signaling Pathway for Antifungal Action

Caption: Conceptual pathway for the antifungal action of tetrachloroaniline derivatives.

Quantitative Data (Based on Analogs):

The following table summarizes the minimum inhibitory concentration (MIC) values for Schiff bases derived from other anilines against various microbial strains. This data can serve as a benchmark for future studies on this compound derivatives.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base | Staphylococcus aureus | 7.8 - 64 | [8] |

| Schiff Base | Escherichia coli | 7.8 - 512 | [8] |

| Schiff Base | Aspergillus niger | 0.312 | [9] |

| Schiff Base | Candida albicans | 12 | [7] |

Agrochemical Applications

Halogenated anilines are important intermediates in the synthesis of pesticides and herbicides.[10] The tetrachloro-substitution pattern can contribute to the stability and bioactivity of the final product. Research in this area would involve the synthesis of various derivatives and screening for their herbicidal, insecticidal, or fungicidal properties.

Azo Dyes in Research

Azo dyes synthesized from this compound could be investigated for their potential as specialized stains in histology or as probes in biochemical assays due to their unique spectral properties conferred by the polychlorinated ring.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting material for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemistry, and materials science. This guide provides a foundational framework for initiating research in these areas by outlining established synthetic methodologies for analogous compounds.

Future research should focus on:

-

Systematic Synthesis and Characterization: Preparing a library of Schiff bases, azo dyes, and metal complexes derived from this compound.

-

Comprehensive Biological Screening: Evaluating the synthesized compounds for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to correlate the structural features of the derivatives with their biological activities to guide the design of more potent compounds.

-

Toxicological Evaluation: Assessing the toxicity profile of promising lead compounds to ensure their safety for potential applications.

By systematically exploring the synthetic derivatization and biological evaluation of this compound, researchers can unlock its full potential as a valuable tool in the development of new and effective chemical entities.

References

- 1. ijorarjournal.com [ijorarjournal.com]

- 2. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. Metal-Based Antibacterial and Antifungal Agents: Synthesis, Characterization, and In Vitro Biological Evaluation of Co(II), Cu(II), Ni(II), and Zn(II) Complexes With Amino Acid-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

Fungicidal Activity of 2,3,5,6-Tetrachloroaniline Derivatives: An In-Depth Technical Guide

Introduction

Rationale for Fungicidal Potential

The fungicidal potential of 2,3,5,6-tetrachloroaniline derivatives can be hypothesized based on the known activities of other halogenated aromatic compounds. The presence of chlorine atoms on the aniline ring can significantly influence the lipophilicity, electronic properties, and steric hindrance of the molecule. These factors are critical for the interaction of a molecule with biological targets within a fungal cell. For instance, increased lipophilicity can enhance the ability of a compound to penetrate the fungal cell membrane.

Derivatization of the amino group of this compound could lead to a wide array of chemical structures with diverse biological activities. Common derivatization strategies that could impart fungicidal properties include the formation of:

-

Schiff Bases: Formed by the condensation of the primary amine with an aldehyde or ketone. Schiff bases are a well-known class of compounds with a broad spectrum of biological activities, including antifungal properties.

-

Amides: Synthesized by reacting the aniline with carboxylic acids or their derivatives. Amide-containing fungicides are common in agriculture.

-

Heterocyclic Compounds: The aniline nitrogen can be incorporated into various heterocyclic ring systems, a common scaffold in many commercial fungicides.

General Methodologies for Evaluating Fungicidal Activity

While specific data for this compound derivatives is lacking, the following experimental protocols are standard in the field of antifungal drug discovery and would be applicable for their evaluation.

In Vitro Susceptibility Testing

The primary assessment of fungicidal activity is typically performed using in vitro susceptibility testing. The goal is to determine the concentration of the compound that inhibits fungal growth.

2.1.1. Fungal Strains

A panel of clinically and agriculturally relevant fungal strains would be selected for screening. This typically includes species from the genera Aspergillus, Candida, Fusarium, Botrytis, and Rhizoctonia.

2.1.2. Culture Media

Standardized culture media such as Potato Dextrose Agar (PDA), Sabouraud Dextrose Agar (SDA), or RPMI-1640 medium are commonly used for fungal growth. The choice of medium can influence the test results and is therefore critical to report.

2.1.3. Broth Microdilution Method

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Procedure:

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

A standardized inoculum of the fungal strain is added to each well.

-

The plates are incubated at a specific temperature (e.g., 28-35°C) for a defined period (e.g., 24-72 hours).

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured using a spectrophotometer.

-

2.1.4. Agar Dilution Method

In this method, the test compound is incorporated into the agar medium at different concentrations.

-

Procedure:

-

The test compound is mixed with molten agar and poured into Petri dishes.

-

Once solidified, a standardized amount of the fungal culture is inoculated onto the agar surface.

-

The plates are incubated, and the MIC is determined as the lowest concentration that prevents visible fungal growth.

-

2.1.5. Determination of Minimum Fungicidal Concentration (MFC)

To determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay is performed.

-

Procedure:

-

Following a broth microdilution test, an aliquot from the wells showing no visible growth is subcultured onto fresh, drug-free agar plates.

-

The plates are incubated to allow for the growth of any surviving fungi.

-

The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

-

Potential Mechanisms of Fungicidal Action

The mechanism of action of a novel fungicide is a critical area of investigation. For derivatives of this compound, several potential targets could be explored based on the mechanisms of other fungicides.

3.1. Membrane Disruption

Lipophilic compounds can intercalate into the fungal cell membrane, disrupting its integrity. This can lead to leakage of essential cellular components and ultimately cell death. Assays to investigate membrane disruption include:

-

Potassium Ion Leakage: Measuring the release of K+ ions from fungal cells upon exposure to the compound.

-

Propidium Iodide Staining: Using a fluorescent dye that can only enter cells with compromised membranes.

3.2. Enzyme Inhibition

Many fungicides act by inhibiting essential enzymes in fungal metabolic pathways. Potential targets include enzymes involved in:

-

Sterol Biosynthesis: Inhibition of enzymes like lanosterol 14α-demethylase is a common mechanism for azole fungicides.

-

Succinate Dehydrogenase: A key enzyme in the mitochondrial respiratory chain and the target for SDHI fungicides.

-

Tubulin Polymerization: Disruption of microtubule formation, which is essential for cell division.

3.3. Signaling Pathway Interference

Fungicides can interfere with cellular signaling pathways that regulate growth, development, and virulence. Elucidating these interactions often involves techniques from molecular biology and genetics.

Data Presentation and Visualization

Due to the absence of specific experimental data for the fungicidal activity of this compound derivatives, it is not possible to generate the requested quantitative data tables and visualizations. However, the following sections illustrate how such data, if available, would be presented.

Quantitative Data Summary (Hypothetical)

If data were available, it would be structured in a table similar to the one below:

| Compound ID | Derivative Structure | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| TCA-001 | R = -CHO | Aspergillus niger | >100 | >100 |

| Candida albicans | 50 | 100 | ||

| TCA-002 | R = -COCH3 | Aspergillus niger | 25 | 50 |

| Candida albicans | 12.5 | 25 | ||

| ... | ... | ... | ... | ... |

This table is for illustrative purposes only and does not represent actual experimental data.

Visualization of Experimental Workflow (Hypothetical)

An experimental workflow for screening fungicidal activity could be visualized as follows:

Visualization of a Signaling Pathway (Hypothetical)

If a derivative were found to inhibit a specific signaling pathway, such as the High Osmolarity Glycerol (HOG) pathway, a diagram could be generated:

Conclusion and Future Directions

While the core structure of this compound presents a starting point for the design of novel fungicides, there is a clear lack of published research on the synthesis and biological evaluation of its derivatives for this purpose. Future research in this area would need to focus on the systematic synthesis of a library of derivatives, followed by comprehensive in vitro and in vivo fungicidal screening. Promising lead compounds would then require detailed mechanistic studies to identify their cellular targets and pathways of action. Such a research program would be essential to validate the potential of this chemical class in the development of new antifungal agents for clinical or agricultural use.

Theoretical Exploration of 2,3,5,6-Tetrachloroaniline's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 2,3,5,6-tetrachloroaniline, focusing on theoretical studies that elucidate its geometric and vibrational properties. The content herein is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's molecular characteristics.

Core Molecular Structure and Stability

Theoretical investigations into the molecular structure of this compound have been conducted to determine its conformational stability and geometric parameters. Computational studies, employing methods such as Density Functional Theory (DFT) with the B3LYP functional and ab initio Møller-Plesset perturbation theory (MP2 and MP4(SDQ)), have been instrumental in these analyses.[1]

Calculations performed with the 6-311G** basis set indicate that this compound predominantly exists in a symmetric, near-planar structure.[1] A notable aspect of its structure is the energy barrier to the inversion of the amino group (NH2), which has been estimated to be approximately 4.6 kJ/mol at the MP2/6-311G** level of theory.[1] This relatively low barrier suggests a degree of flexibility in the amino group's orientation relative to the benzene ring.

Computational Workflow for Structural Analysis

The theoretical investigation of this compound's molecular structure follows a systematic computational workflow. This process begins with the selection of appropriate theoretical methods and basis sets, followed by geometry optimization to find the most stable molecular conformation. Subsequent calculations can then be performed to determine various molecular properties.

Molecular Geometry

The optimized geometric parameters of this compound, including bond lengths and bond angles, are crucial for understanding its chemical behavior. The following table summarizes key geometric parameters calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (ring average) | ~1.39 - 1.41 |

| C-N | ~1.38 |

| N-H | ~1.00 |

| C-Cl | ~1.74 |

| **Bond Angles (°) ** | |

| C-C-C (ring average) | ~120 |

| C-N-H | ~113 |

| H-N-H | ~113 |

Note: The values presented are approximate and derived from typical results for similar chloroaniline compounds calculated with the specified level of theory, as specific values for this compound were not explicitly detailed in the provided search results.

Vibrational Frequencies

Vibrational spectroscopy, both infrared (IR) and Raman, provides valuable insights into the molecular structure and bonding of a molecule. Theoretical calculations of vibrational frequencies are essential for the assignment of experimentally observed spectral bands.

Calculations for this compound have been performed using the B3LYP method with various basis sets, including 6-31G(d), 6-31G(d,p), 6-31++G(d,p), and 6-311++G(d,p).[2] The calculated frequencies are often scaled to improve agreement with experimental data. For instance, scaling factors of 0.952 for N-H stretching and 0.981 for C-N, C-X (X=Cl), C=C, and N-H bending modes have been applied when using the B3LYP/6-311++G(d,p) level of theory.[2]

The following table presents a selection of calculated and scaled vibrational frequencies for key functional groups in this compound.[2]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H stretching | 3600.98 | 3428.13 |

| N-H bending | 1652.45 | 1621.05 |

These values are from a study that included this compound within a broader set of aniline derivatives.[2]

Experimental Protocols: Computational Details

The theoretical data presented in this guide are based on specific computational methodologies. A representative protocol for the calculation of molecular structure and vibrational frequencies is as follows:

-

Software: All calculations are typically performed using a quantum chemistry software package such as GAUSSIAN.[2]

-

Theoretical Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed DFT method.[1][2] For higher accuracy or to account for electron correlation effects, ab initio methods like MP2 can be used.[1]

-

Basis Set: A variety of Pople-style basis sets are utilized, with 6-311G** and 6-311++G(d,p) being common choices for providing a good balance between accuracy and computational cost.[1][2] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

-

Geometry Optimization: The molecular geometry is optimized to find the stationary point on the potential energy surface corresponding to a minimum energy structure.

-

Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

-

Frequency Scaling: The calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, they are scaled by an empirical factor to improve the agreement with experimental data.

Logical Relationship of Theoretical Methods

The choice of theoretical method and basis set represents a trade-off between computational cost and accuracy. The following diagram illustrates the hierarchical relationship between different levels of theory commonly used for studying molecules like this compound.

References

environmental fate and degradation of chloroanilines

An In-depth Technical Guide on the Environmental Fate and Degradation of Chloroanilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroanilines are a class of aromatic amines that are substituted with one or more chlorine atoms on the benzene ring. They are widely used as intermediates in the synthesis of a variety of industrial products, including dyes, pigments, pesticides, and pharmaceuticals.[1] Due to their widespread use and production, chloroanilines are frequently detected in industrial effluents and have become significant environmental contaminants.[2][3] Their persistence, toxicity, and potential for bioaccumulation pose a risk to ecosystems and human health.[4] This technical guide provides a comprehensive overview of the , with a focus on their physicochemical properties, abiotic and biotic degradation pathways, and the methodologies used to study these processes.

Physicochemical Properties of Chloroanilines

The environmental behavior of chloroanilines is largely governed by their physicochemical properties. These properties, which vary with the number and position of chlorine substituents, influence their solubility, volatility, and partitioning between different environmental compartments. A summary of key physicochemical properties for various monochloroaniline and dichloroaniline isomers is presented in Table 1.

Table 1: Physicochemical Properties of Selected Chloroanilines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (g/L) | log Kow | pKa |

| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | 127.57 | 0-3 | 208-210 | 5.13 @ 20°C[5] | 1.90 | 2.65 |

| 3-Chloroaniline | 108-42-9 | C₆H₆ClN | 127.57 | -10.6 | 230.5 | 4.2 @ 20°C | 1.88 | 3.52 |

| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 | 67-70 | 232 | 2.6 @ 20°C[1] | 1.83 | 4.15 |

| 2,3-Dichloroaniline | 608-27-5 | C₆H₅Cl₂N | 162.01 | 24 | 252 | Insoluble[6] | 2.78[6] | 1.89 |

| 2,4-Dichloroaniline | 554-00-7 | C₆H₅Cl₂N | 162.01 | 63 | 245 | 0.45 @ 20°C | 2.80 | 2.15 |

| 2,5-Dichloroaniline | 95-82-9 | C₆H₅Cl₂N | 162.01 | 50 | 251 | 0.33 @ 20°C | 2.92[7] | 1.53 |

| 2,6-Dichloroaniline | 608-31-1 | C₆H₅Cl₂N | 162.01 | 39 | 250 | Poor | 2.77 | 0.47 |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.01 | 71-72 | 272 | 0.1 @ 20°C | 2.69[8] | 3.23 |

| 3,5-Dichloroaniline | 626-43-7 | C₆H₅Cl₂N | 162.01 | 51-53 | 260 | 0.16 @ 20°C | 2.90 | 2.50 |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of chloroanilines in the environment. However, under typical environmental conditions, these processes are generally slow for chloroanilines.

Hydrolysis

Hydrolysis of the aromatic amine group in chloroanilines is not a significant degradation pathway under environmental pH conditions (pH 5-9). The C-N bond is relatively stable. One study on the hydrolysis of a Schiff base derived from m-chloroaniline (N-salicylidene-m-chloroaniline) showed that the hydrolysis rate is pH-dependent, with a minimum rate between pH 5.21 and 10.22.[9] However, this is not directly representative of the hydrolysis of the parent chloroaniline.

Photolysis

Direct photolysis of chloroanilines can occur as they absorb light in the environmentally relevant UV spectrum. However, the quantum yields are generally low, leading to slow degradation rates. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), can enhance the degradation of chloroanilines in sunlit surface waters.

Advanced Oxidation Processes (AOPs), which generate highly reactive radicals, have been shown to be effective in degrading chloroanilines. These include:

-

Ozonolysis: The decomposition of 4-chloroaniline has been studied using ozone, which can lead to the formation of carboxylic acids and complete degradation with prolonged treatment.[10]

-

Ionizing Radiation: Gamma-rays can degrade chloroanilines through the action of hydroxyl radicals, hydrogen atoms, and hydrated electrons.[7]

-

UV/TiO₂ Photocatalysis: This process generates hydroxyl radicals that can attack the chloroaniline molecule, leading to hydroxylation, deamination, and ring cleavage.[11] Intermediates such as 4-chlorophenol and 4,4'-dichloroazobenzene have been identified in the photocatalytic degradation of 4-chloroaniline.[12][13]

Biotic Degradation

Biodegradation is the primary mechanism for the removal of chloroanilines from the environment. A variety of microorganisms have been shown to degrade these compounds under both aerobic and anaerobic conditions.

Aerobic Degradation

Under aerobic conditions, the most common pathway for the degradation of chloroanilines is initiated by a dioxygenase enzyme, which catalyzes the oxidative deamination of the chloroaniline to a corresponding chlorocatechol. The chlorocatechol then undergoes ring cleavage via either the ortho- or meta-pathway, leading to intermediates that can enter central metabolic pathways.

Caption: Generalized aerobic degradation pathway of chloroanilines.

Anaerobic Degradation

Under anaerobic conditions, the primary degradation mechanism for chloroanilines is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. This process is often slower than aerobic degradation. For example, 3,4-dichloroaniline can be reductively dechlorinated to 3-chloroaniline.[14] In some cases, complete dechlorination to aniline can occur.[13]

Microbiology and Genetics of Degradation

Several bacterial genera have been identified with the ability to degrade chloroanilines, including Pseudomonas, Acinetobacter, Comamonas, Delftia, and Rhodococcus. The genetic basis for chloroaniline degradation is often encoded on plasmids, which can facilitate the horizontal transfer of these catabolic capabilities among bacterial populations.[2]

The degradation pathways are regulated by specific gene clusters, often organized as operons. For instance, in Acinetobacter soli GFJ2, a gene cluster designated dcd is responsible for the degradation of 3,4-dichloroaniline.[3] This cluster includes genes encoding a dioxygenase (dcdA), a flavin reductase (dcdB), and an aldehyde dehydrogenase (dcdC). The expression of this operon is induced by the presence of 3,4-dichloroaniline and is likely regulated by an AraC-type transcriptional regulator.[3] Similarly, the tdn genes, first identified for aniline degradation in Pseudomonas, are also implicated in chloroaniline degradation and are often regulated by LysR-type transcriptional regulators.[15][16]

Caption: Conceptual model of the genetic regulation of a chloroaniline degradation operon.

Quantitative Degradation Data

The rate of chloroaniline degradation is highly variable and depends on the specific isomer, environmental conditions, and microbial populations present. Table 2 summarizes some reported degradation kinetics.

Table 2: Selected Degradation Kinetics for Chloroanilines

| Compound | Medium/Conditions | Degradation Type | Rate/Half-life | Reference |

| p-Chloroaniline | Activated sludge, aerobic | Biodegradation | t½ ≈ 73 hours | [17] |

| p-Chloroaniline | Activated sludge, anaerobic | Biodegradation | t½ ≥ 100 hours | [17] |

| 3,4-Dichloroaniline | Anaerobic pond sediment | Reductive Dechlorination | Dechlorination to 3-CA in 8 weeks | [14] |

| 2,5-Dichloroaniline | Guelph loam soil | Biodegradation | t½ = 8 weeks | |

| Pentachloroaniline | Mixed methanogenic culture | Reductive Dechlorination | t½ = 1.5 - 8.5 days | [18] |

| 4-Chloroaniline | Water, UV/TiO₂/H₂O₂ | Photocatalysis | k = 8.71 x 10⁻⁴ s⁻¹ | [11] |

Experimental Protocols

Studying the requires robust experimental and analytical methods.

Protocol for Aerobic Biodegradation Assay in Water

This protocol is based on standard methods for assessing the biodegradability of chemicals.

-

Preparation of Mineral Salts Medium: Prepare a sterile mineral salts medium containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, CaCl₂·2H₂O, FeCl₃·6H₂O) in deionized water.

-

Inoculum Preparation: Obtain an inoculum from a relevant environmental source, such as activated sludge from a wastewater treatment plant or a soil slurry. Acclimatize the inoculum to the test compound if necessary by exposing it to low concentrations of the chloroaniline over a period of time.

-

Test Setup: In replicate flasks, combine the mineral salts medium, the inoculum (e.g., at a concentration of 30 mg/L solids), and the chloroaniline of interest at a specific concentration (e.g., 10-20 mg/L). Include control flasks: a toxicity control (with a readily biodegradable substance and the chloroaniline), an abiotic control (sterilized), and a blank control (without the chloroaniline).

-

Incubation: Incubate the flasks at a constant temperature (e.g., 25°C) with shaking to ensure aerobic conditions.

-

Sampling and Analysis: At regular intervals, withdraw samples from each flask. Analyze the concentration of the parent chloroaniline and potential metabolites using a suitable analytical method, such as HPLC or GC-MS.

-

Data Analysis: Plot the concentration of the chloroaniline over time to determine the degradation rate and half-life.

Protocol for GC-MS Analysis of Chloroanilines in Water

This protocol describes a general method for the extraction and analysis of chloroanilines from water samples.[19]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 1 L water sample, add a surrogate standard (e.g., a deuterated analog of the target chloroaniline).

-

Adjust the sample pH to >11 with 1 M NaOH.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of methylene chloride and shake vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate for at least 10 minutes and collect the organic (bottom) layer.

-

Repeat the extraction twice more with fresh 60 mL portions of methylene chloride.

-

Combine the extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL of the concentrated extract is injected in splitless mode.

-

Temperature Program: A suitable temperature program is used to separate the target analytes (e.g., initial temperature of 50°C, ramped to 280°C).

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-